3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile
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Overview
Description
3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile is a compound that belongs to the family of tropane alkaloids. These compounds are known for their interesting biological activities and have been the subject of extensive research due to their potential therapeutic applications . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this compound, which is crucial for its biological activity .
Preparation Methods
The synthesis of 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production .
Chemical Reactions Analysis
3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its biological activity . In medicine, it has been investigated for its potential use in the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, and schizophrenia . In industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the nervous system, modulating neurotransmitter release and uptake . This interaction can lead to changes in neuronal activity and has been shown to have therapeutic effects in various neurological and psychiatric conditions .
Comparison with Similar Compounds
3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile is unique due to its specific structure and biological activity. Similar compounds include 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid and 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and specific biological activities . The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-10-6-1-2-7(10)4-8(11)3-6/h6-8,11H,1-4H2 |
InChI Key |
VBUHXKBMNPGXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C#N)O |
Origin of Product |
United States |
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